2-(4-Methylpyridin-2-yl)ethanamine

Description

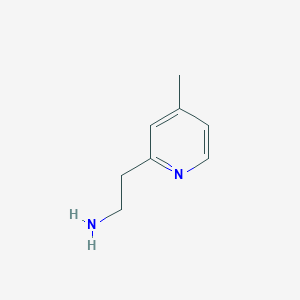

2-(4-Methylpyridin-2-yl)ethanamine is a pyridine-derived ethanamine compound characterized by a methyl-substituted pyridine ring at the 4-position and an ethanamine side chain at the 2-position. This structure confers unique physicochemical and pharmacodynamic properties, making it a key intermediate in pharmaceutical synthesis. Its applications span drug development, particularly in targeting neurotransmitter receptors and enzyme inhibition, due to the pyridine moiety's ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-(4-methylpyridin-2-yl)ethanamine |

InChI |

InChI=1S/C8H12N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4,9H2,1H3 |

InChI Key |

FRVGEOZWNACBKY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)CCN |

Canonical SMILES |

CC1=CC(=NC=C1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridinylethanamines

Key structural analogs differ in substituent positions on the pyridine ring or ethanamine chain. For example:

- 1-[3-(4-Methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine Hydrochloride (CAS 1798732-70-3) : Incorporates a triazole ring, enhancing hydrogen-bonding capacity and solubility, which may improve bioavailability .

Phenethylamine Derivatives

Substituted phenethylamines, such as 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine, replace the pyridine ring with substituted phenyl groups. These compounds exhibit distinct electronic profiles due to electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups, altering receptor binding affinities.

Functional Group Variations

- This structural difference may favor interactions with metal ions or enzymes requiring planar coordination sites .

- N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine: Nitro groups introduce strong electron-withdrawing effects, reducing basicity of the ethanamine nitrogen and altering metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Bioavailability : Compounds with hydrophilic substituents (e.g., triazole in ) exhibit improved aqueous solubility, whereas nitro groups () may enhance tissue penetration but increase metabolic liability.

- Synthetic Challenges : Iodinated intermediates (e.g., in ) are critical for cross-coupling reactions to generate boronic ester precursors, highlighting the role of halogenated derivatives in modular synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.